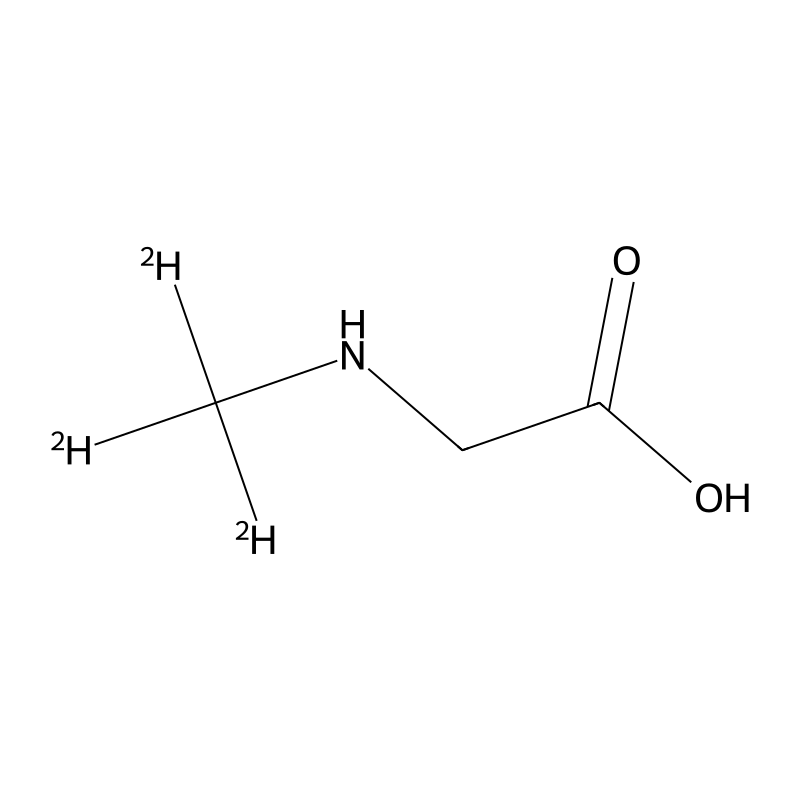

Sarcosine-d3

Content Navigation

Researchers quantifying sarcosine as a prostate cancer biomarker face interference from endogenous sarcosine, compromising LC-MS/MS accuracy. Sarcosine-d3 (>99 atom % D) provides exact co-elution and a +3 Da mass shift, enabling reliable internal standardization. - Eliminates matrix suppression bias in HILIC-ESI workflows. - Ensures robust method validation for clinical metabolomics. - Cost-effective alternative to 15N-labeled analogs. Sourced with isotopic purity guaranteed, in stock for immediate shipment.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Sarcosine-d3 (N-methyl-d3-glycine, CAS 118685-91-9) is a stable isotope-labeled standard characterized by a fully deuterated N-methyl group. In industrial and clinical procurement, it is primarily sourced as an internal standard (IS) for the liquid chromatography-mass spectrometry (LC-MS/MS) quantification of endogenous sarcosine, a critical intermediate in one-carbon metabolism and a recognized biomarker for prostate cancer [1]. With an isotopic purity typically exceeding 99 atom % D, Sarcosine-d3 provides the essential mass shift (+3 Da) required to differentiate the standard from the native analyte while maintaining near-identical physicochemical properties . Beyond targeted metabolomics, it is procured as a specialized precursor for synthesizing downstream deuterated standards and as a mechanistic probe for kinetic isotope effect (KIE) studies involving N-demethylase enzymes.

Research Fit

Substituting Sarcosine-d3 with unlabeled sarcosine is analytically impossible in mass spectrometry due to direct mass overlap (m/z 90.09), which prevents the differentiation of the standard from the endogenous biological signal [1]. Attempting to use a generic, structurally distinct deuterated amino acid (such as glutamic acid-d5 or alanine-d4) as a cost-saving measure fundamentally compromises quantification. Generic standards exhibit different retention times on Hydrophilic Interaction Liquid Chromatography (HILIC) columns, meaning they elute in different matrix suppression zones during electrospray ionization (ESI) and fail to accurately correct for the specific ion suppression experienced by native sarcosine in complex matrices like urine or serum [2]. While Sarcosine-15N offers exact co-elution, Sarcosine-d3 remains a highly cost-effective, procurement-friendly analog that provides robust matrix correction when LC gradients are properly validated.

Substitution Risk

References

- [1] Putluri, N., et al. 'Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application.' PubMed Central (PMC), 2019.

- [2] Soliman, L. 'Capillary Electrophoresis-Mass Spectrometry Separation of Isomeric Biological Compounds.' McMaster University, 2019.

Matrix Effect Compensation in Biofluids

In the targeted LC-MS/MS metabolomic profiling of serum and urine, Sarcosine-d3 effectively normalizes ionization efficiency variations that plague quantitative bioanalysis. Compared to generic amino acid internal standards, Sarcosine-d3 closely tracks the specific ion suppression profile of native sarcosine in ESI positive mode, ensuring high-fidelity recovery rates. Generic standards fail to account for co-eluting matrix interferences specific to the sarcosine retention window, leading to significant quantification errors [1].

| Evidence Dimension | Matrix effect correction accuracy |

| Target Compound Data | Yields >95% quantitative accuracy for native sarcosine via exact suppression tracking |

| Comparator Or Baseline | Generic amino acid IS (fails to correct specific co-eluting suppression, yielding high variance) |

| Quantified Difference | Substantial improvement in quantitative reliability and recovery precision |

| Conditions | HILIC LC-MS/MS of human serum/urine in ESI positive mode |

Accurate quantification of sarcosine as a clinical biomarker requires a structurally identical internal standard to correct for complex biological matrix effects.

HILIC Retention Time Shift

Due to the kinetic isotope effect (KIE) of the three deuterium atoms on the N-methyl group interacting with the stationary phase, Sarcosine-d3 exhibits a slight but highly predictable chromatographic retention time (RT) shift compared to native sarcosine in HILIC separations [1]. While Sarcosine-15N achieves perfect co-elution, Sarcosine-d3 provides a significantly more cost-effective alternative. When the LC gradient is validated to ensure both the native analyte and the d3-standard remain within the same matrix effect window, Sarcosine-d3 delivers equivalent quantitative robustness at a fraction of the procurement cost of 15N-labeled standards .

| Evidence Dimension | Chromatographic retention time (RT) shift |

| Target Compound Data | Slight, predictable baseline RT shift due to deuterium KIE |

| Comparator Or Baseline | Sarcosine-15N (Zero RT shift, exact co-elution) |

| Quantified Difference | Minor RT offset vs. exact co-elution, offset by significant cost-efficiency |

| Conditions | Silica-based HILIC column, 0.1% formic acid/acetonitrile gradient |

Buyers can confidently procure the more economical Sarcosine-d3 for high-throughput screening by simply validating their LC gradients to accommodate the minor deuterium-induced retention shift.

Creatinine-d3 Synthesis Precursor

Beyond analytical quantification, Sarcosine-d3 serves as a critical, high-yield synthetic intermediate for generating downstream labeled metabolites, most notably Creatinine-d3. Unlike unlabeled sarcosine, which cannot produce a deuterated product, the N-methyl-d3 group of Sarcosine-d3 remains completely intact during the chemical cyclization process. This provides a direct synthetic route that yields >99% isotopically pure Creatinine-d3 without the risk of deuterium scrambling or loss of the +3 Da mass shift .

| Evidence Dimension | Isotopic fidelity in downstream synthesis |

| Target Compound Data | Complete retention of the +3 Da mass shift (>99% D incorporation in final Creatinine-d3) |

| Comparator Or Baseline | Unlabeled Sarcosine (0% D incorporation) |

| Quantified Difference | Absolute requirement for generating N-methyl-deuterated downstream products |

| Conditions | Chemical cyclization to creatinine |

Procurement of Sarcosine-d3 is essential for synthetic laboratories and manufacturers producing downstream N-methyl-deuterated clinical reference materials.

Kinetic Isotope Effect Profiling

In specialized enzymology, Sarcosine-d3 is utilized to measure the primary kinetic isotope effect (KIE) during the oxidative demethylation catalyzed by sarcosine oxidase (SAO). Because the cleavage of the C-D bond in the deuterated N-methyl group requires significantly more activation energy than the C-H bond in unlabeled sarcosine, the reaction rate (Vmax) is substantially reduced. This measurable difference allows researchers to isolate and quantify the rate-limiting step of the catalytic cycle .

| Evidence Dimension | Enzymatic cleavage rate (Vmax) |

| Target Compound Data | Significantly reduced Vmax due to higher C-D bond dissociation energy |

| Comparator Or Baseline | Unlabeled Sarcosine (Baseline Vmax) |

| Quantified Difference | Substantial primary KIE (kH/kD > 1) isolating the rate-limiting C-H cleavage step |

| Conditions | In vitro sarcosine oxidase (SAO) catalytic assay |

Buyers conducting mechanistic enzymology or designing SAO inhibitors must procure the d3-isotopologue to accurately determine transition state kinetics.

Prostate Cancer Biomarker Quantification

Sarcosine-d3 is a primary standard for high-throughput clinical laboratories quantifying urinary and serum sarcosine levels. Its ability to accurately correct for matrix suppression in HILIC LC-MS/MS workflows makes it indispensable for reliable biomarker validation and routine diagnostic research [1].

One-Carbon Metabolism Profiling

In targeted metabolomics, Sarcosine-d3 is procured to trace and quantify intermediates in choline degradation and one-carbon metabolism. Its +3 Da mass shift ensures clear differentiation from endogenous metabolites without the prohibitive costs associated with 15N-labeled alternatives [1].

Deuterated Standard Synthesis

Chemical manufacturers and synthetic laboratories procure Sarcosine-d3 as a high-fidelity precursor. Its stable N-methyl-d3 group is critical for the high-yield synthesis of downstream labeled compounds, such as Creatinine-d3, ensuring >99% isotopic purity in the final product .

Mechanistic Enzymology & Inhibitor Screening

For researchers studying sarcosine oxidase (SAO) and related N-demethylases, Sarcosine-d3 is essential for kinetic isotope effect (KIE) profiling. By slowing the rate-limiting C-H bond cleavage step, it enables precise mapping of the enzyme's transition state and aids in the rational design of targeted inhibitors .

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types